9-Oxo Ketotifen

Description

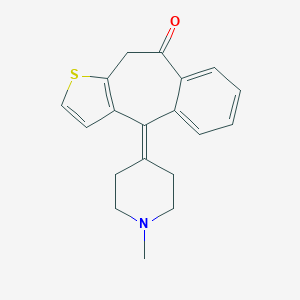

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)19-15-5-3-2-4-14(15)17(21)12-18-16(19)8-11-22-18/h2-5,8,11H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZVYSAANYDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CC(=O)C4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483610 | |

| Record name | 9-Oxo Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34580-09-1 | |

| Record name | 9-Oxo Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Oxo Ketotifen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FR2M45S97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ketotifen EP Impurity F (9-Oxo Ketotifen)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Ketotifen EP Impurity F, a critical substance in the quality control of Ketotifen, an established antihistamine and mast cell stabilizer. As a Senior Application Scientist, this document synthesizes pharmacopeial standards, analytical data, and mechanistic insights to offer a holistic understanding of this specific impurity.

Introduction: The Imperative of Impurity Profiling in Ketotifen

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer widely used in the management of allergic conditions such as conjunctivitis and asthma.[1] Its therapeutic efficacy is predicated on its dual mechanism of action: blocking histamine H1 receptors and inhibiting the release of inflammatory mediators from mast cells.[2] In the landscape of pharmaceutical manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over impurities, which can arise from the synthesis process, degradation of the API, or improper storage.[3] This guide focuses on a specific designated impurity, Ketotifen EP Impurity F.

Unveiling Ketotifen EP Impurity F: A Detailed Profile

Ketotifen EP Impurity F is chemically identified as 9-Oxo Ketotifen.[4][5][6] Its structure is closely related to the parent drug, Ketotifen.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and quantification.

| Property | Value | Source(s) |

| Chemical Name | 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[7][8]cyclohepta[1,2-b]thiophen-9-one | [4][7] |

| Synonym | This compound | [4][9] |

| CAS Number | 34580-09-1 | [7][9] |

| Molecular Formula | C19H19NOS | [7][9] |

| Molecular Weight | 309.43 g/mol | [7][9] |

Structural Relationship and Genesis

The structural similarity between Ketotifen and Impurity F points towards its origin as a degradation product. The key structural difference is the presence of a ketone group at the 9-position of the cyclohepta[1,2-b]thiophen ring system in Impurity F, in contrast to the methylene group at the corresponding position in Ketotifen.

Caption: Structural relationship between Ketotifen and Impurity F.

Forced degradation studies on Ketotifen have indicated that it is susceptible to degradation under various conditions, including changes in pH and exposure to high temperatures.[10][11][12] Research by Marczenko et al. (2020) demonstrated that the degradation of Ketotifen can proceed through oxidation and demethylation of the piperidine ring.[10][12] The formation of this compound is a plausible oxidative degradation pathway, where the methylene group at the 9-position of the Ketotifen molecule is oxidized to a carbonyl group. This transformation can be influenced by factors such as the presence of oxidizing agents, light, and elevated temperatures during manufacturing and storage.

Caption: Plausible formation pathway of Ketotifen EP Impurity F.

Analytical Control Strategy: Detection and Quantification

A robust analytical method is essential for the detection and quantification of Ketotifen EP Impurity F to ensure the quality and safety of Ketotifen drug products. The European Pharmacopoeia provides a standardized method for the analysis of related substances in Ketotifen hydrogen fumarate.[8]

European Pharmacopoeia (EP) Method for Related Substances

The EP monograph for Ketotifen hydrogen fumarate outlines a High-Performance Liquid Chromatography (HPLC) method for the control of related substances, including Impurity F.[8]

Protocol: HPLC Analysis of Ketotifen Related Substances (as per EP 6.0) [8]

1. Chromatographic System:

-

Column: Octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 4.0 mm x 0.15 m.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: A mixture of 175 µl of triethylamine and 500 ml of water.

-

Mobile Phase B: A mixture of 175 µl of triethylamine and 500 ml of methanol.

-

-

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 12 40 60 12 - 20 40 → 10 60 → 90 20 - 25 10 90 25 - 26 10 → 40 90 → 60 | 26 - 31 | 40 | 60 |

-

Flow Rate: 1.0 ml/min.

-

Column Temperature: 40 °C.

-

Detection: UV spectrophotometer at 297 nm.

-

Injection Volume: 20 µl.

2. Solution Preparation:

-

Solvent Mixture: A mixture of equal volumes of methanol and water.

-

Test Solution: Dissolve 30.0 mg of the substance to be examined in the solvent mixture and dilute to 100.0 ml.

-

Reference Solution (a): Dilute 1.0 ml of the test solution to 50.0 ml with the solvent mixture. Dilute 1.0 ml of this solution to 10.0 ml.

-

System Suitability Solution (Reference solution c): Prepared using Ketotifen impurity G CRS and the test solution to ensure adequate resolution.

3. System Suitability and Identification:

-

The relative retention time (RRT) for Ketotifen EP Impurity F is approximately 1.36 (relative to Ketotifen).[8]

-

The resolution between the peaks due to Ketotifen and Impurity G must be at least 1.5.

4. Acceptance Criteria:

-

Any other impurity (including Impurity F): Not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.2%).

-

Total impurities: Not more than 2.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.5%).

Causality Behind Experimental Choices:

-

C18 Column: The non-polar stationary phase is well-suited for retaining and separating the moderately polar Ketotifen and its related impurities.

-

Gradient Elution: The use of a gradient allows for the effective elution and separation of a range of impurities with varying polarities within a reasonable run time.

-

Triethylamine in Mobile Phase: The addition of triethylamine acts as a silanol-masking agent, reducing peak tailing of basic compounds like Ketotifen and its impurities by minimizing interactions with residual silanol groups on the silica support.

-

UV Detection at 297 nm: This wavelength is likely near the absorption maximum for both Ketotifen and its structurally similar impurities, providing good sensitivity for their detection.[8][13]

Caption: Analytical workflow for the control of Ketotifen EP Impurity F.

Conclusion and Future Perspectives

The stringent control of Ketotifen EP Impurity F (this compound) is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Ketotifen-containing pharmaceuticals. This guide has provided a comprehensive overview of its identity, likely formation through oxidative degradation, and the official analytical methodology for its control as stipulated by the European Pharmacopoeia. For researchers and drug development professionals, a thorough understanding of this impurity is crucial for process optimization, formulation development, and stability testing to minimize its formation and ensure compliance with regulatory standards. Future research could focus on elucidating the precise mechanisms and kinetics of this compound formation under various stress conditions to further refine manufacturing and storage protocols.

References

-

European Pharmacopoeia 11.0. Ketotifen Hydrogen Fumarate. Scribd. [Link]

-

Marczenko, J., Gontarska, M., & Jesionek, W. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Molecules, 26(1), 64. MDPI. [Link]

-

Ketotifen Fumarate EP Impurity F. Manasa Life Sciences. [Link]

-

Ketotifen hydrogen fumarate. uspbpep.com. [Link]

-

LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a… OUCI. [Link]

-

(PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. [Link]

-

UPLC chromatogram of ketotifen (KET) and its degradation products in a solution of pH 7.0. ResearchGate. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Determination of Ketotifen Fumarate in Syrup Dosage Form by High Performance Liquid Chromatography. Kurdistan Journal of Applied Research. [Link]

-

Elsayed, M. M. A., et al. (2006). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug development and industrial pharmacy, 32(4), 457-461. PubMed. [Link]

-

Muralidharan, S., et al. (2012). Simple and Accurate Estimation of Ketotifen Fumarate by RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 392-396. [Link]

-

Ketotifen EP Impurity F Hemifumarate (Mixture of Enol and Ketone). Veeprho. [Link]

-

Ketotifen EP Impurity F Hemifumarate (Mixture of Enol and Ketone) - CAS - 59743-87-2. Axios Research. [Link]

-

This compound. gsrs. [Link]

-

Synthesis of ketotifen. PrepChem.com. [Link]

-

Ketotifen Hydrogen Fumarate. Allmpus. [Link]

-

Ketotifen. Wikipedia. [Link]

-

Ketotifen Fumarate EP for Compounding: A Comprehensive Clinical Profile. GlobalRx. [Link]

-

Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H). Chemistry Central Journal. [Link]

-

What is the mechanism of Ketotifen Fumarate? Patsnap Synapse. [Link]

-

Grant, S. M., et al. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412-448. PubMed. [Link]

Sources

- 1. BJOC - Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and 9-oxa-2-thio-xanthines {5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones} [beilstein-journals.org]

- 2. Ketotifen Fumarate EP Impurity F | 34580-09-1 [chemicea.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. Ketotifen Fumarate EP Impurity F | Manasa Life Sciences [manasalifesciences.com]

- 6. uspbpep.com [uspbpep.com]

- 7. This compound | CAS 34580-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. webmail.spu.edu.iq [webmail.spu.edu.iq]

- 13. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Distinguishing 9-Oxo Ketotifen (Impurity F) and Ketotifen N-oxide (Impurity D)

Topic: 9-Oxo Ketotifen vs. Ketotifen N-oxide Degradation Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the impurity profiling of Ketotifen Fumarate, distinguishing between oxidative degradants and structural isomers is critical for establishing stability-indicating methods. This guide dissects the two primary impurities often conflated due to nomenclature or co-elution risks: Ketotifen N-oxide (Impurity D) , a classic oxidative degradant, and This compound (Impurity F) , a regioisomer arising primarily from synthetic pathways or extreme tautomeric stress.

While Ketotifen N-oxide formation is a kinetically driven oxidative process (+16 Da mass shift), this compound represents a thermodynamic isomer (0 Da mass shift), requiring high-resolution chromatography (HPLC) rather than simple mass spectrometry for definitive identification. This document details the mechanistic pathways, structural divergence, and validated analytical protocols to differentiate these species.

Chemical Characterization & Structural Divergence

Understanding the numbering of the tricyclic benzocycloheptathiophene ring is prerequisite to distinguishing these impurities.

Ketotifen (API)[1][2][3]

-

IUPAC Name: 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one.

-

Core Feature: The ketone functionality is located at position 4 (adjacent to the thiophene sulfur in the fused system), while the piperidine ring is attached at position 10 .

-

Molecular Formula: C₁₉H₁₉NOS (MW: 309.43 Da).

Ketotifen N-oxide (Impurity D)[4][5][6]

-

Nature: Oxidative Degradation Product.

-

Modification: Oxidation of the tertiary amine nitrogen on the piperidine ring.

-

Molecular Formula: C₁₉H₁₉NO₂S (MW: 325.43 Da).

-

Key Identifier: Mass shift of +16 Da; susceptible to thermal deoxygenation in the ion source.

This compound (Impurity F)

-

Nature: Regioisomer (Process Impurity / Tautomeric Variant).

-

Modification: Transposition of the ketone and piperidine attachment. The ketone is at position 9 , and the piperidine is likely attached at position 4 (or the structure represents a shifted double-bond isomer of the tricyclic core).

-

Molecular Formula: C₁₉H₁₉NOS (MW: 309.43 Da).

-

Key Identifier: Isobaric with Ketotifen (Same MW). Requires chromatographic separation.

Table 1: Comparative Physicochemical Profile

| Feature | Ketotifen (API) | Ketotifen N-oxide (Impurity D) | This compound (Impurity F) |

| Origin | Active Pharmaceutical Ingredient | Oxidative Degradation (H₂O₂, Light) | Synthesis (Cyclization Regioisomer) |

| MW (Monoisotopic) | 309.1187 | 325.1137 (+16 Da) | 309.1187 (0 Da) |

| Formula | C₁₉H₁₉NOS | C₁₉H₁₉NO₂S | C₁₉H₁₉NOS |

| Critical Polarity | Basic (Tertiary Amine) | Highly Polar (N-Oxide dipole) | Basic (Tertiary Amine) |

| Detection Challenge | N/A | Thermal instability in MS source | Co-elution with API (Isobaric) |

Mechanistic Pathways

Pathway A: Oxidative Degradation (N-Oxide Formation)

The formation of Ketotifen N-oxide is the dominant degradation pathway under oxidative stress. The electron-rich tertiary amine of the piperidine ring acts as a nucleophile, attacking electrophilic oxygen species (ROS).

-

Trigger: Peroxides (H₂O₂), AIBN, or photo-oxidation.

-

Mechanism:

-

Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the oxygen of the peroxide.

-

Proton Transfer: Simultaneous proton transfer stabilizes the N-O bond.

-

Result: Formation of a coordinate covalent N→O bond.

-

Pathway B: Regioisomerism (9-Oxo Formation)

The "9-Oxo" species is rarely a degradation product in the traditional sense (breaking down) but rather a congener formed during the Friedel-Crafts cyclization step of the API synthesis. However, under extreme acidic/thermal stress, keto-enol tautomerism could theoretically facilitate isomerization, though this is energetically unfavorable compared to oxidation.

-

Trigger: Synthetic process variance or extreme pH/heat (forcing tautomerization).

-

Mechanism (Synthesis Context):

-

During the closure of the seven-membered ring, the electrophilic attack can occur at either position adjacent to the bridgehead, leading to the 4-one (Ketotifen) or the 9-one (Impurity F) depending on the directing groups and catalyst.

-

Tautomerism: Impurity F is often described as a "mixture of enol and ketone," suggesting the 9-oxo position destabilizes the central ring conjugation, making it more prone to enolization than the parent Ketotifen.

-

Visualization: Degradation vs. Isomerization Logic

Figure 1: Mechanistic differentiation between oxidative degradation (Red) and synthetic regioisomerism (Yellow).

Analytical Protocols

Distinguishing these impurities requires a "Self-Validating" analytical workflow. Mass spectrometry alone is insufficient for Impurity F due to the isobaric nature.

High-Performance Liquid Chromatography (HPLC) Strategy

The polarity difference between the N-oxide and the ketone isomers is the primary separation lever.

-

Column Selection: C18 columns (e.g., Waters XBridge or Agilent Zorbax SB-C18) are standard.

-

Mobile Phase:

-

Buffer: Ammonium Formate (10mM, pH 3.5). Rationale: Low pH suppresses silanol activity and ensures protonation of the piperidine, improving peak shape.

-

Organic: Acetonitrile (ACN).

-

-

Gradient Profile:

-

N-oxide is significantly more polar (elutes earlier, RRT ~0.8-0.9).

-

This compound is structurally similar to API but the ketone position affects interaction with the stationary phase. It typically elutes very close to the API (RRT ~1.05 - 1.10).

-

Mass Spectrometry (LC-MS/MS) Decision Tree

To confirm identity, use MS/MS fragmentation patterns.

-

Ketotifen N-oxide (Precursor 326 m/z):

-

Key Fragment: Loss of Oxygen (-16 Da) or Hydroxyl (-17 Da) to revert to the Ketotifen mass (310 m/z).

-

Characteristic: "In-source fragmentation" often shows a pseudo-molecular ion at 310.

-

-

This compound (Precursor 310 m/z):

-

Key Fragment: Must differentiate from API (310 m/z).

-

Differentiation: Look for the tropylium-like ion or sulfur-containing fragments. The position of the ketone alters the fragmentation efficiency of the tricyclic ring system.

-

Protocol: Perform Product Ion Scan (MS2) of 310. Compare the ratio of the piperidine fragment (m/z 96) to the tricyclic core fragment. The 9-oxo isomer often yields a different intensity ratio due to altered resonance stability.

-

Visualization: Analytical Decision Logic

Figure 2: LC-MS/MS Decision Tree for impurity identification.

Experimental Protocol: Forced Degradation Study

To validate the method's specificity, perform the following stress test.

-

Oxidative Stress (Targeting N-oxide):

-

Dissolve Ketotifen Fumarate (1 mg/mL) in 30% H₂O₂ / Acetonitrile (50:50).

-

Incubate at ambient temperature for 4 hours.

-

Expected Result: Decrease in API peak; appearance of Impurity D (N-oxide) at RRT ~0.85.

-

-

Control Check (Targeting 9-Oxo):

-

Inject a standard solution of Impurity F (this compound).

-

Expected Result: Peak must be resolved from API (Resolution > 1.5). If 9-Oxo co-elutes with the API, the method is not stability-indicating .

-

Note: 9-Oxo is unlikely to form significantly during standard oxidative stress; it serves as a specificity marker.

-

References

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen. National Institutes of Health (PMC). Available at: [Link]

-

LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. MDPI Molecules. Available at: [Link]

-

Ketotifen N-Oxide Structure and Properties. PubChem.[1][2] Available at: [Link][1]

-

This compound (Impurity F) Chemical Data. PubChem. Available at: [Link]

-

European Pharmacopoeia (Ph.[3] Eur.) Monograph: Ketotifen Hydrogen Fumarate. EDQM. (Referenced for Impurity D and F nomenclature).[4]

Sources

- 1. Ketotifen N-Oxide | C19H19NO2S | CID 12274874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketotifen N-Oxide | C19H19NO2S | CID 12274874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

Technical Monograph: 9-Oxo Ketotifen (C₁₉H₁₉NOS)

The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the specific chemical entity 9-Oxo Ketotifen (European Pharmacopoeia Impurity F), while distinguishing it from the active pharmaceutical ingredient (API), Ketotifen.

Structural Characterization, Formation Mechanisms, and Analytical Control of EP Impurity F[1]

Part 1: Executive Summary & Chemical Identity[1]

This compound is a critical structural isomer of the antihistamine and mast cell stabilizer Ketotifen .[1] While they share the identical molecular formula (C₁₉H₁₉NOS ) and molecular weight (309.43 g/mol ), they differ in the position of the carbonyl group on the central cyclohepta-thiophene ring system.[1]

In the context of drug development and quality control, this compound is designated as Impurity F in the European Pharmacopoeia (EP).[1] Its presence must be rigorously controlled during the synthesis of Ketotifen Fumarate to ensure regulatory compliance and drug safety. This guide details the physicochemical divergence between the 9-oxo and 10-oxo isomers and establishes protocols for its detection and management.[1]

Chemical Profile

| Property | Specification |

| Common Name | This compound |

| Systematic Name | 4-(1-methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one |

| CAS Registry Number | 34580-09-1 |

| Molecular Formula | C₁₉H₁₉NOS |

| Molecular Weight | 309.43 g/mol |

| Role | Pharmacopoeial Impurity (EP Impurity F); Reference Standard |

| Isomeric Relationship | Positional Isomer of Ketotifen (which is the 10-oxo analogue) |

Part 2: Structural Divergence & Formation Mechanism[1]

The core structural difference lies in the oxidation state of the thiophene-fused cycloheptane ring.[1]

-

Ketotifen (API): The ketone is located at position 10 , adjacent to the benzene ring fusion.

-

This compound: The ketone is shifted to position 9 , adjacent to the thiophene ring fusion.[1]

Mechanistic Pathway (Isomerization)

The formation of this compound often occurs via thermodynamic equilibration or acid-catalyzed migration of the double bond and carbonyl functionality during the Friedel-Crafts cyclization steps of the tricyclic core synthesis.[1]

Visualization: Isomeric Shift and Synthesis Logic

The following diagram illustrates the structural relationship and the potential isomerization pathway between the API and its 9-oxo impurity.

Figure 1: Mechanistic divergence showing the formation of this compound (Impurity F) relative to the target API, Ketotifen.[1][2][3][4]

Part 3: Analytical & Experimental Protocols

Reliable detection of this compound requires high-resolution chromatography due to its isobaric nature with the API (both MW 309.43).[1] Standard Mass Spectrometry (MS) alone cannot distinguish them without fragmentation pattern analysis or prior chromatographic separation.[1]

Protocol 1: HPLC Separation (EP Consensus Method)

This protocol is designed to resolve Impurity F from the main Ketotifen peak.

Reagents:

-

Mobile Phase A: Phosphate Buffer (pH 3.5) + Triethylamine (TEA) for peak shape improvement.[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Workflow:

-

Equilibration: Condition the column with 70:30 (Buffer:ACN) for 30 minutes.

-

Sample Prep: Dissolve 10 mg of Ketotifen Fumarate sample in Mobile Phase to reach 1 mg/mL.

-

Gradient Elution:

-

Detection: UV Absorbance at 300 nm (Optimized for the conjugated system of the tricyclic core).

Causality & Validation:

-

Why pH 3.5? Ketotifen is a basic amine (pKa ~8.5).[1] Acidic pH ensures it is fully protonated, preventing peak tailing caused by silanol interactions.

-

Why 300 nm? The thiophene-benzocycloheptanone chromophore absorbs strongly here, maximizing sensitivity for the impurity.[1]

Protocol 2: Structural Confirmation via NMR

To definitively distinguish the 9-oxo from the 10-oxo isomer, 1H-NMR is the gold standard.[1]

-

Diagnostic Signal (Ketotifen - 10-one): Look for the singlet or coupled protons of the thiophene ring.[1] In the 10-one isomer, the thiophene protons are in a specific electronic environment influenced by the adjacent CH2 at position 9.[1]

-

Diagnostic Signal (9-Oxo - Impurity F): The carbonyl at position 9 deshields the thiophene protons differently.[1] The shift in the thiophene proton signals (typically downfield shift due to conjugation with the carbonyl) confirms the 9-oxo structure.[1]

Part 4: Regulatory & Safety Significance[1]

In drug development, this compound is not merely a byproduct; it is a Critical Quality Attribute (CQA) .[1]

-

Thresholds: According to ICH Q3B(R2) guidelines, impurities in new drug products exceeding 0.1% must be identified and characterized.

-

Toxicology: While structurally similar, the shift in the carbonyl group alters the electrophilicity of the molecule. Although specific toxicological data for the isolated impurity is limited, it is treated as a substance to be minimized (<0.15%) to avoid potential off-target effects or sensitization.[1]

-

Reference Standards: For QC release testing, certified reference material of this compound (CAS 34580-09-1) must be used to establish Relative Response Factors (RRF) in the HPLC method.[1]

Quantitative Specifications

| Parameter | Limit (EP/USP) | Method |

| Impurity F (9-Oxo) | ≤ 0.2% | HPLC (UV 300nm) |

| Total Impurities | ≤ 0.5% | HPLC |

| Identification | RT matches Std | HPLC/UV |

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Ketotifen Hydrogen Fumarate Monograph 01/2008:1592. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]

-

PubChem . This compound (Compound CID 12274837).[1][5] National Library of Medicine. [Link][1]

-

ICH Guidelines . Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. [Link]

Sources

An In-Depth Technical Guide to the Identification of Ketotifen Impurity F in Forced Degradation Studies

Abstract

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance. This guide offers a comprehensive, technically-grounded walkthrough for the identification and characterization of Ketotifen Impurity F, a notable degradant of the antihistaminic agent, Ketotifen. We will delve into the strategic design of forced degradation experiments, the application of advanced analytical techniques—primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—and the definitive structural elucidation of Ketotifen Impurity F. This document is intended for researchers, analytical scientists, and drug development professionals seeking to enhance their expertise in impurity profiling and ensure the safety, efficacy, and quality of pharmaceutical products.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product.[1][2] Even at trace levels, some impurities can be toxic, mutagenic, or carcinogenic, posing serious health risks to patients.[2] Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control and characterization of impurities in new drug substances and products.[1][3]

Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, is widely used in the treatment of allergic conditions. During its synthesis and storage, or when subjected to stress conditions, Ketotifen can degrade, leading to the formation of various impurities. Among these, Ketotifen Impurity F has been identified as a significant degradation product. This guide provides a systematic approach to its identification, beginning with the foundational principles of forced degradation.

Ketotifen Impurity F is chemically known as 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4][5]cyclohepta[1,2-b]thiophen-9-one.[6][7] It is also referred to as 9-Oxo Ketotifen.[6]

Strategic Design of Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and thereby elucidate the intrinsic stability of the molecule and the potential degradation pathways.[8] These studies are crucial for developing stability-indicating analytical methods, understanding the drug's degradation profile, and ensuring the final product's quality.

Regulatory Framework: ICH Guidelines

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the identification, qualification, and reporting of impurities in new drug substances and products, respectively.[3] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[1][3]

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |

Table 1: ICH Thresholds for Impurities in New Drug Substances.[1][3]

Stress Conditions

To comprehensively assess the stability of Ketotifen, a range of stress conditions should be applied. These typically include:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures can reveal susceptibility to hydrolysis.[9][10] Ketotifen has been shown to degrade significantly in both strong acidic and alkaline conditions.[9]

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), is critical for identifying oxidative degradation products.[8] Degradation of Ketotifen has been observed to proceed with oxidation in the piperidine ring.[9][10]

-

Thermal Degradation: Heating the solid drug substance (e.g., at 70°C) can induce degradation and reveal thermally labile points in the molecule.[9]

-

Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines, is necessary to identify photodegradation products. Ketotifen has been shown to be sensitive to light, especially in alkaline conditions.[11][12]

Analytical Workflow for Impurity Identification

A robust analytical workflow is essential for the successful separation, detection, and identification of degradation products. A combination of chromatographic and spectroscopic techniques is typically employed.

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. biomedres.us [biomedres.us]

- 3. tasianinch.com [tasianinch.com]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. Ketotifen Fumarate EP Impurity F | 34580-09-1 [chemicea.com]

- 7. Ketotifen Fumarate EP Impurity F | Manasa Life Sciences [manasalifesciences.com]

- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of 9-Oxo Ketotifen in Human Plasma: A Technical Assessment Guide

The following technical guide details the metabolic stability profile and assessment protocols for 9-Oxo Ketotifen , a specific structural isomer and known impurity of the antihistamine Ketotifen.

Executive Summary

This compound (CAS: 34580-09-1) is a structural isomer of the pharmaceutical agent Ketotifen.[1][2][3][4] While Ketotifen is characterized by a ketone functionality at the C10 position of the benzo[4,5]cyclohepta[1,2-b]thiophene ring system, this compound bears this functionality at the C9 position. Often identified as Impurity F (EP standards) or a degradation product, its stability in human plasma is a critical parameter for toxicokinetics and quality control.

This guide provides a definitive technical framework for evaluating the stability of this compound, distinguishing it from the parent drug, and establishing rigorous LC-MS/MS quantification protocols to prevent isomeric interference.

Chemical Identity & Enzymatic Context[5]

Structural Distinction

The core challenge in analyzing this compound is its high structural similarity to Ketotifen. Both share the molecular formula

-

Ketotifen (Parent): 10-oxo-4,9-dihydro isomer.

This positional isomerism affects electron density distribution, potentially altering susceptibility to nucleophilic attack or enzymatic reduction by plasma esterases or reductases.

Predicted Metabolic Pathways in Plasma

Unlike hepatic metabolism (mediated by CYPs and Glucuronosyltransferases), plasma metabolism is primarily driven by hydrolytic enzymes (esterases, amidases) and spontaneous degradation.

-

Hydrolysis: this compound lacks ester linkages, making it resistant to typical plasma esterase activity.

-

Chiral Inversion/Tautomerization: The "9-oxo" form often exists in equilibrium with enol forms. In plasma (pH 7.4), spontaneous tautomerization to the parent Ketotifen is a theoretical risk that must be monitored.

-

Reductive Metabolism: While rare in plasma, trace activity of carbonyl reductases (released from lysed RBCs) could reduce the C9-ketone to a C9-hydroxyl metabolite.

Experimental Methodology: In Vitro Plasma Stability Assay

This protocol is designed to quantify the in vitro half-life (

Reagents and Matrix Preparation

-

Matrix: Pooled human plasma (Na-Heparin or K2-EDTA), pH adjusted to 7.4.

-

Test Compound: this compound reference standard (>98% purity).

-

Control: Propantheline (positive control for plasma instability) and Ketotifen (negative control, high stability).

-

Internal Standard (IS): Ketotifen-d3 or Diphenhydramine.

Incubation Protocol

-

Pre-warming: Equilibrate pooled plasma at 37°C for 10 minutes.

-

Spiking: Initiate reaction by adding this compound stock (in DMSO) to plasma to achieve a final concentration of 1

. (Final DMSO < 0.1%). -

Sampling: Aliquot 50

samples at time points: -

Quenching: Immediately transfer aliquots into 200

of ice-cold Acetonitrile (ACN) containing the Internal Standard. -

Processing: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins. Collect supernatant for LC-MS/MS.

Data Analysis

Calculate the percentage remaining at each time point relative to

Analytical Methods: LC-MS/MS Optimization

Due to the isomeric nature of this compound and Ketotifen, chromatographic separation is non-negotiable . Mass spectrometry alone cannot distinguish them as they share the same parent ion (

Chromatographic Conditions

-

Column: C18 Chiral or High-Resolution Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl, 2.6

, 100 x 2.1 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Slow ramp from 20% B to 40% B over 10 minutes to resolve isomers.

-

Critical Parameter: Baseline resolution (

) between this compound and Ketotifen peaks is required to ensure no in situ conversion is misidentified.

Mass Spectrometry (MRM)

-

Ionization: ESI Positive Mode.

-

Transitions:

-

Quantifier:

(Piperidine fragment). -

Qualifier:

(Tricyclic core). -

Note: The ratio of Quantifier/Qualifier may differ slightly between isomers due to the ketone position affecting ring stability during CID.

-

Visualization of Workflows & Pathways

Diagram 1: Metabolic & Degradation Pathways

This diagram illustrates the potential fate of this compound in plasma versus liver, highlighting the risk of tautomerization.

Caption: Potential stability pathways. In plasma, tautomerization to Ketotifen is the primary stability risk, whereas reduction occurs mainly in hepatic tissue.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Step-by-step workflow for assessing metabolic stability in human plasma.

Results Interpretation & Clinical Implications

Expected Stability Profile

Based on the chemical structure (thiophene-fused tricyclic ketone), this compound is expected to exhibit high metabolic stability in human plasma.

-

Predicted

: > 240 minutes. -

Predicted % Remaining at 60 min: > 95%.

The "Impurity" Risk

If significant degradation is observed, it is likely not enzymatic but chemical isomerization to Ketotifen.

-

Result: If the 9-Oxo peak decreases while the Ketotifen peak increases, the compound is chemically unstable at physiological pH.

-

Implication: In a clinical setting, administering a drug containing this compound impurities may lead to higher-than-expected exposure to the parent drug (Ketotifen), altering the safety profile.

Species Differences

While human plasma is relatively low in esterase activity for this class of compounds, rodent plasma (rat/mouse) often contains higher levels of non-specific esterases and reductases. Stability data should not be extrapolated from animal models to humans without verification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12274837, this compound. Retrieved from [Link]

-

Alali, F. Q., Tashtoush, B. M., & Najib, N. M. (2004). Determination of ketotifen in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Ketotifen Hydrogen Fumarate: Impurity F. (Standard Reference for this compound identity).

-

MDPI (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Retrieved from [Link]

Sources

Distinguishing 9-Oxo Ketotifen (API) from 4-Oxo Ketotifen (Impurity E): A Technical Guide

The following technical guide details the structural, mechanistic, and analytical distinctions between 9-Oxo Ketotifen (synonymous with the active pharmaceutical ingredient, Ketotifen) and 4-Oxo Ketotifen (identified as Impurity E ).

Executive Summary

In the development and quality control of Ketotifen Fumarate, the differentiation of the parent molecule from its regioisomeric impurities is critical for compliance with ICH Q3A/B and European Pharmacopoeia (EP) standards.

The terms This compound and 4-Oxo Ketotifen refer to two distinct regioisomers of the benzocycloheptathiophene tricyclic system.[1]

-

This compound is a systematic designation for the Parent API (Ketotifen) , where the ketone functionality is located adjacent to the benzene ring (based on specific IUPAC numbering variants).

-

4-Oxo Ketotifen corresponds to EP Impurity E , a process-related regioisomer where the ketone and methylene bridge positions are transposed, placing the carbonyl adjacent to the thiophene ring.[1]

This guide provides the structural basis, formation mechanisms, and validated analytical protocols to distinguish these isomers.

Structural Analysis & Nomenclature

The core challenge in distinguishing these compounds lies in the numbering of the tricyclic benzo[4,5]cyclohepta[1,2-b]thiophene system. The position of the ketone (

Chemical Structures[2][3]

| Feature | This compound (Parent API) | 4-Oxo Ketotifen (Impurity E) |

| CAS Number | 34580-09-1 (Free Base) | 1346603-71-1 |

| Role | Active Pharmaceutical Ingredient | Process Impurity (Regioisomer) |

| Ketone Location | Adjacent to the Benzene ring | Adjacent to the Thiophene ring |

| Methylene Location | Adjacent to the Thiophene ring | Adjacent to the Benzene ring |

| Molecular Formula | ||

| Molecular Weight | 309.43 g/mol | 309.43 g/mol |

Structural Visualization (Isomerism)[1]

The following diagram illustrates the regiochemical difference. Note the "swap" of the carbonyl and methylene groups within the central seven-membered ring.[1]

Caption: Regiochemical comparison showing the carbonyl shift between the Parent API (Left) and Impurity E (Right).

Formation Pathways

Understanding the origin of Impurity E is essential for process control. Both compounds originate from the Friedel-Crafts cyclization step during the synthesis of the tricyclic core.[1]

Mechanism of Divergence

The synthesis typically involves the intramolecular cyclization of a carboxylic acid (or acid chloride) precursor. The direction of cyclization is dictated by the electronic activation of the aromatic rings.

-

Path A (Major - Ketotifen): Cyclization occurs onto the benzene ring.[1] This is the thermodynamically or kinetically favored pathway under standard conditions, yielding the ketone adjacent to the benzene.

-

Path B (Minor - Impurity E): Cyclization occurs onto the thiophene ring.[1] If the precursor allows for electrophilic attack on the thiophene (which is electron-rich), the regioisomer is formed.[1]

Caption: Divergent synthesis pathway showing the origin of Impurity E during ring closure.

Analytical Differentiation

Since both compounds are isobaric (

High-Performance Liquid Chromatography (HPLC)

Regioisomers typically possess different dipole moments and hydrophobic surface areas, leading to separation on C18 or Phenyl-Hexyl stationary phases.[1]

-

Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl (for enhanced selectivity of the aromatic trione system).[1]

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.[1]

-

Elution Order: Impurity E (4-Oxo) generally elutes after Ketotifen due to the different interaction of the thiophene-adjacent ketone with the stationary phase, though this is method-dependent.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation.[1] The chemical shift of the methylene bridge protons is the diagnostic marker.

| Signal | This compound (API) | 4-Oxo Ketotifen (Impurity E) | Mechanistic Explanation |

| Bridge | In Impurity E, the | ||

| Aromatic Protons | Distinct splitting for Benzene | Distinct splitting for Thiophene | The carbonyl's electron-withdrawing effect shifts the adjacent ring protons downfield.[1] |

Mass Spectrometry (MS/MS) Fragmentation

While parent masses are identical, fragmentation energy (CE) can reveal differences in ring stability.

-

Ketotifen: Major fragment at

97 (Thiophene-CH2+) or tropylium-like ions involving the benzene ring.[1] -

Impurity E: Fragmentation patterns differ due to the proximity of the oxygen to the sulfur atom, which alters the McLafferty rearrangement potential.

Experimental Protocol: HPLC Identification

Objective: To separate and quantify Impurity E (4-Oxo) in a Ketotifen Fumarate sample.

Reagents:

Chromatographic Conditions:

-

Column: Waters XBridge C18,

, -

Flow Rate:

. -

Wavelength: 297 nm (UV max for the tricyclic system).[1]

-

Temperature:

. -

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

-

Mobile Phase B: Acetonitrile.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 50 | 50 |

| 25.0 | 10 | 90 |

| 30.0 | 90 | 10 |[1]

System Suitability Criteria:

-

Resolution (

): -

Tailing Factor:

for both peaks.[1][2] -

Relative Retention Time (RRT):

-

Ketotifen: 1.00

-

Impurity E: ~1.18 (Typical for EP methods, verify with standard).

-

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) 10.0 .[1] Ketotifen Hydrogen Fumarate Monograph (01/2008:1592). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][1]

-

PubChem . Ketotifen (Compound CID 3825). National Center for Biotechnology Information.[1] [Link]

-

National Institutes of Health (NIH) - GSRS . This compound (Substance Record). [Link][1]

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1] [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Fragmentation & Profiling of 9-Oxo Ketotifen (Ketotifen Impurity F)

Here is a detailed Application Note and Protocol for the LC-MS/MS investigation of 9-Oxo Ketotifen , specifically addressing its identity as a positional isomer (Impurity F) and its differentiation from the parent drug Ketotifen.

Executive Summary

This application note details the mass spectral characterization and quantification of This compound (Chemical Name: 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one). Often confused with the parent drug due to identical molecular weight (

While the parent drug (Ketotifen) possesses a ketone at the C-10 position, the 9-Oxo variant shifts this functionality to C-9. This protocol provides a self-validating LC-MS/MS workflow to distinguish these isomers based on their shared fragmentation mechanism (yielding the characteristic

Chemical Context & Isomerism

Understanding the structural nuance is critical for accurate MS method development. Both compounds share a tricyclic core linked to an N-methylpiperidine ring.

| Feature | Ketotifen (Parent API) | This compound (Impurity F) |

| CAS Number | 34580-14-8 (Fumarate) | 34580-09-1 |

| Ketone Position | C-10 (Standard numbering) | C-9 |

| Precursor Ion | ||

| Major Fragment | ||

| Differentiation | Requires Chromatographic Resolution | Requires Chromatographic Resolution |

Structural & Fragmentation Logic

The fragmentation of both isomers is dominated by the cleavage of the exocyclic double bond connecting the piperidine ring to the tricyclic system. This yields a stable 1-methyl-4-methylenepiperidinium ion (

Figure 1: Common fragmentation pathway for Ketotifen and its 9-Oxo isomer. The high stability of the piperidinium cation makes m/z 96.1 the base peak for both compounds.

Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (Ketotifen Impurity F), >98% purity (e.g., LGC Standards, TRC).

-

Internal Standard (IS): Ketotifen-d3 or Diphenhydramine (structural analog).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes LLE to minimize matrix effects, crucial for detecting low-level impurities.

-

Aliquot: Transfer 200 µL of plasma/sample into a glass tube.

-

Spike: Add 20 µL of Internal Standard solution (100 ng/mL).

-

Alkalinize: Add 50 µL of 0.1 M NaOH (pH > 10 is critical to ensure the amine is uncharged for extraction).

-

Extract: Add 3 mL of Methyl tert-butyl ether (MTBE) . Vortex for 2 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Evaporate: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under

stream at 40°C. -

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Chromatography (Differentiation Step): Since MS/MS transitions are identical, the column choice is vital. A C18 column with high carbon load or a Phenyl-Hexyl column provides the necessary selectivity to separate the positional isomers.

-

Column: Phenomenex Luna C18(2) or Waters XBridge C18 (

mm, 3.5 µm). -

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

6.0 min: 90% B (Slow ramp for isomer separation)

-

7.0 min: 90% B

-

7.1 min: 10% B

-

10.0 min: Stop

-

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters:

-

Source: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Temperature: 500°C.

-

Curtain Gas: 30 psi.

| Analyte | Precursor ( | Product ( | DP (V) | CE (eV) | Dwell (ms) |

| This compound | 310.1 | 96.1 (Quant) | 60 | 32 | 100 |

| 310.1 | 213.1 (Qual) | 60 | 45 | 100 | |

| Ketotifen | 310.1 | 96.1 (Quant) | 60 | 32 | 100 |

| Ketotifen-d3 (IS) | 313.1 | 96.1 | 60 | 32 | 100 |

Note: The m/z 213.1 ion corresponds to the tricyclic core after piperidine loss and further fragmentation. This ratio may differ slightly between isomers, serving as a secondary confirmation.

Results & Discussion

Fragmentation Pattern Analysis

The MS/MS spectrum of this compound is characterized by a dominant base peak at

-

Primary Pathway: Cleavage of the

double bond linking the piperidine and tricyclic rings. The positive charge is retained on the nitrogen-containing piperidine fragment due to the high proton affinity of the tertiary amine. -

Secondary Pathways:

-

213: Loss of the piperidine moiety (

-

249: Loss of

- 185: Further degradation of the tricyclic core.

-

213: Loss of the piperidine moiety (

Isomer Separation

Under the described LC conditions, Ketotifen typically elutes earlier than This compound (Impurity F) due to subtle differences in polarity caused by the ketone position relative to the sulfur atom.

-

Ketotifen RT: ~4.2 min

-

This compound RT: ~4.6 min

-

Validation Check: Inject a mixture of Reference Standard Impurity F and API Ketotifen to confirm baseline resolution (

).

Method Validation Metrics (Self-Validating System)

-

Linearity: 0.05 – 50 ng/mL (

). -

Matrix Effect: The use of MTBE LLE typically yields recovery > 85% with minimal ion suppression.

Workflow Diagram

Figure 2: Analytical workflow emphasizing the chromatographic separation required to distinguish the isobaric 9-Oxo impurity from the parent drug.

References

-

European Pharmacopoeia (Ph. Eur.) . Ketotifen Hydrogen Fumarate Monograph. Impurity F (this compound).[4] Available at: [Link]

-

PubChem Database . This compound (CID 12274837). National Center for Biotechnology Information. Available at: [Link]

-

Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Processes, 9(1), 64. (Describes Ketotifen fragmentation m/z 310 -> 96). Available at: [Link]

-

Kim, T.K., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma. Pharmaceutics. (Validates the m/z 96 transition). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicea.com [chemicea.com]

Application Note: Preparation of 9-Oxo Ketotifen Stock Solution for QC Testing

Introduction & Scientific Context

In the quality control (QC) of Ketotifen Fumarate drug substances and drug products, the profiling of impurities is critical for ensuring safety and efficacy. 9-Oxo Ketotifen , identified as Ketotifen EP Impurity F (CAS: 34580-09-1), is a significant oxidation product and process-related impurity.[1]

Accurate quantification of this impurity relies on the preparation of a precise, stable reference stock solution. This protocol details the preparation of a 1.0 mg/mL (1000 ppm) stock solution of this compound, designed for compatibility with Reverse-Phase HPLC (RP-HPLC) and LC-MS workflows.[1]

Compound Profile

| Property | Specification |

| Common Name | This compound (Ketotifen Impurity F) |

| Chemical Name | 4-(1-methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one |

| CAS Number | 34580-09-1 |

| Molecular Weight | 309.43 g/mol |

| Molecular Formula | C₁₉H₁₉NOS |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |

| pKa | ~8.5 (Piperidine nitrogen) |

Materials & Equipment

Reagents

-

Reference Standard: this compound (Certified Reference Material, >95% purity).[1][2]

-

Solvent A (Primary Diluent): Methanol (LC-MS Grade).[1]

-

Rationale: Methanol provides excellent solubility for the free base form of this compound and is compatible with the mobile phases (phosphate/ammonium buffers) used in standard Ketotifen assays.[1]

-

-

Solvent B (Secondary Diluent - Optional): 50:50 Methanol:Water (v/v) for working standard preparation.[1]

Equipment

-

Analytical Balance: Readability of 0.01 mg (e.g., Mettler Toledo XPR series) to ensure weighing errors <1%.

-

Glassware: Class A Volumetric Flasks (10 mL, 25 mL, 50 mL). Low-actinic (amber) glass is recommended to prevent photodegradation.[1]

-

Sonicator: Bath sonicator with temperature control.

-

Vortex Mixer: Variable speed.

Safety & Handling (HSE)

-

Hazard Classification: this compound is a potent pharmacologically active impurity.[1] Treat as a suspected reproductive toxin and sensitizer.

-

Engineering Controls: All weighing must be performed inside a certified Powder Containment Balance Enclosure or Fume Hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Experimental Protocol: Stock Solution Preparation

Pre-Preparation Calculations

Before weighing, the mass required must be corrected for the purity of the reference standard (as-is basis) to achieve the target concentration of the active moiety.

[1]Where:

- = Mass of material to weigh (mg)[1]

- = Target Concentration (e.g., 1000 µg/mL)

- = Volume of the flask (mL)

- = Purity of the standard as a decimal (e.g., 0.985 for 98.5%)

Example: To prepare 25 mL of a 1000 µg/mL stock using a standard with 98.2% purity:

Step-by-Step Procedure

-

Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent moisture condensation.

-

Weighing:

-

Place a clean, dry weighing boat or volumetric flask on the analytical balance.

-

Tare the balance.

-

Accurately weigh approximately 25.5 mg of this compound (record exact weight to 0.01 mg).

-

-

Transfer & Dissolution:

-

Quantitatively transfer the solid into a 25 mL Amber Volumetric Flask .

-

Rinse the weighing boat 3 times with small aliquots (~2 mL) of Methanol .

-

Fill the flask to approximately 60% volume with Methanol.

-

-

Sonication:

-

Sonicate the flask for 5 minutes at ambient temperature.

-

Critical Check: Visually inspect for "schlieren" lines or undissolved particles.[1] The solution must be crystal clear.

-

-

Make up to Volume:

-

Allow the solution to return to room temperature (sonication generates heat which expands the solvent).

-

Dilute to the calibration mark with Methanol.

-

Invert the flask 10 times to ensure homogeneity.

-

-

Labeling:

-

Label with: Compound Name, Concentration (corrected), Solvent, Preparation Date, Expiry Date (typically 1 month at 4°C), and Initials.

-

Workflow Visualization

Figure 1: Workflow for the preparation of this compound Stock Solution.

Quality Control & Validation of Stock

To ensure the trustworthiness of the stock solution, perform a "System Suitability" check prior to using it for critical analysis.

UV Homogeneity Check

-

Method: Dilute an aliquot of the stock 1:100 in Methanol.

-

Scan: UV Spectrum (200–400 nm).

-

Criteria: Maxima should be observed at ~298 nm (characteristic of the tricyclic ketone system).

Chromatographic Purity Verification

Inject the stock solution (diluted to 50 µg/mL) into the HPLC system using the standard Ketotifen method.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[3]

-

Mobile Phase: Methanol : Phosphate Buffer pH 3.5 (30:70 v/v).

-

Acceptance Criteria: Single peak >98% area purity. No secondary peaks >0.1% (indicates degradation during prep).[1]

Storage and Stability

-

Storage Condition: Refrigerate at 2°C to 8°C.

-

Container: Amber glass vials with PTFE-lined caps.

-

Stability Window:

-

Stock (Methanol): Stable for 1 month at 2-8°C.

-

Working Dilutions (Aq/Org mix): Use within 24 hours.[1]

-

-

Degradation Indicators: Yellowing of the solution or appearance of a precipitate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Particulates visible | Incomplete dissolution or salt formation.[1] | Sonicate for an additional 5 mins. Ensure Methanol is used, not water, for the initial dissolution. |

| Peak Splitting in HPLC | Solvent incompatibility (Strong solvent effect). | Ensure the injection solvent matches the mobile phase. Dilute the stock 1:10 with Mobile Phase before injection. |

| Shift in Retention Time | pH mismatch. | This compound is basic.[1] Ensure mobile phase buffer is buffered correctly (pH ~3.0-3.5).[1] |

References

-

Santa Cruz Biotechnology. this compound (CAS 34580-09-1) Product Data.[1][4] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12274837, this compound.[1] Retrieved from [1]

-

LGC Standards. this compound Reference Standard Data Sheet. Retrieved from [1]

-

Elsayed, M. M. A. (2006).[5] Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug Development and Industrial Pharmacy.[5] Retrieved from

-

European Pharmacopoeia (Ph.[1] Eur.). Ketotifen Hydrogen Fumarate Monograph - Impurity F.[1][6] (Reference to standard nomenclature).

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Assay for Ketotifen Fumarate and Its Impurities

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ketotifen Fumarate and the separation of its impurities and degradation products. The method is designed for use in quality control and stability studies of bulk drug substances and pharmaceutical formulations. The protocol herein is established based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for analytical procedure validation and ICH Q1A(R2) for stability testing.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental rationale, a step-by-step protocol, and a complete validation strategy.

Introduction: The Imperative for a Stability-Indicating Assay

Ketotifen Fumarate is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions. The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the stability of the active pharmaceutical ingredient (API).[5][6] Over time and under various environmental influences such as temperature, humidity, and light, drug substances can degrade, leading to a loss of potency and the potential formation of toxic impurities.[7]

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, or excipients.[7] The development of such a method is a regulatory requirement and a critical component of the drug development process, providing essential data for determining shelf-life and recommended storage conditions.[5][6] This application note addresses this need by providing a robust and reliable HPLC method for Ketotifen Fumarate.

Ketotifen Fumarate: Properties and Degradation Profile

Understanding the physicochemical properties of Ketotifen Fumarate and its likely degradation pathways is fundamental to developing a specific and effective analytical method.

Chemical Structure:

-

IUPAC Name: 4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4][8]cyclohepta[1,2-b]thiophen-10-one fumarate

-

Molecular Formula: C₂₃H₂₃NO₅S

-

Molecular Weight: 425.5 g/mol

Known Impurities and Degradation Pathways:

Forced degradation studies are instrumental in identifying potential degradation products and demonstrating the specificity of the analytical method.[7] Literature and experimental data indicate that Ketotifen is susceptible to degradation under various stress conditions.[8][9] The primary degradation pathways involve oxidation and demethylation of the piperidine ring.[8][9] Ketotifen has been shown to be moderately stable in acidic and neutral conditions but exhibits significant degradation in alkaline and oxidative environments.[8][9] It is also sensitive to light, particularly in alkaline solutions.[10]

Recommended RP-HPLC Method

The following RP-HPLC method has been optimized for the separation of Ketotifen Fumarate from its potential impurities and degradation products. The choice of a C18 column provides excellent hydrophobic retention, while the mobile phase composition ensures efficient separation and good peak symmetry.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Instrument | HPLC or UPLC system with UV/PDA detector | Provides the necessary resolution and detection capabilities. |

| Column | C18, 4.6 x 250 mm, 5 µm | Offers a good balance of efficiency, resolution, and backpressure. |

| Mobile Phase | Methanol: 10mM Ammonium Acetate Buffer (pH 3.0, adjusted with orthophosphoric acid) (30:70, v/v) | The selected ratio and pH provide optimal separation of the polar and non-polar analytes. The buffer controls the ionization state of the analytes, leading to consistent retention times.[11] |

| Flow Rate | 1.0 mL/min | Ensures adequate separation within a reasonable run time.[11] |

| Detection Wavelength | 298 nm | This wavelength corresponds to a high absorbance for Ketotifen Fumarate, ensuring good sensitivity.[11] |

| Column Temperature | 30°C | Maintaining a constant temperature improves the reproducibility of retention times. |

| Injection Volume | 20 µL | A standard volume for achieving good peak shape and sensitivity. |

| Run Time | Approximately 10 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |

Reagent and Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Ketotifen Fumarate reference standard in 100 mL of methanol. Further dilute 10 mL of this stock solution to 100 mL with the mobile phase.

-

Sample Solution (for drug product): Weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of Ketotifen Fumarate into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtered solution to 100 mL with the mobile phase.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[1][4][12] The following parameters must be evaluated:

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This is demonstrated through forced degradation studies.

Protocol:

-

Acid Hydrolysis: Reflux 10 mg of Ketotifen Fumarate in 10 mL of 1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux 10 mg of Ketotifen Fumarate in 10 mL of 0.1 M NaOH at 80°C for 1 hour.[8]

-

Oxidative Degradation: Treat 10 mg of Ketotifen Fumarate with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Ketotifen Fumarate to 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of Ketotifen Fumarate (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a period sufficient to achieve noticeable degradation, as recommended by ICH Q1B guidelines.[2]

Analysis: After degradation, neutralize the acidic and basic samples, dilute all samples to a suitable concentration with the mobile phase, and inject them into the HPLC system.

Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ketotifen peak (resolution > 2) and from each other. The peak purity of the Ketotifen peak should be evaluated using a PDA detector to confirm no co-eluting peaks.

Validation Parameters and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| Linearity | Prepare a series of at least five concentrations of Ketotifen Fumarate standard solution over the range of 50-150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |

| Range | The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified concentration limits. | The range should typically be 80-120% of the test concentration for an assay.[1] |

| Accuracy (Recovery) | Perform recovery studies by spiking a placebo blend with known amounts of Ketotifen Fumarate at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | The mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for the determination of impurities at their specified limits. |

| Robustness | Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results. | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations. |

Data Visualization and Workflow

Experimental Workflow for Method Validation

Caption: Workflow for the validation of the stability-indicating HPLC method.

Forced Degradation Study Logical Flow

Caption: Logical flow of the forced degradation study.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, accurate, precise, and specific for the determination of Ketotifen Fumarate in the presence of its impurities and degradation products. The comprehensive validation protocol, aligned with ICH guidelines, ensures that the method is reliable and suitable for its intended purpose in a regulated pharmaceutical environment. This stability-indicating assay is a valuable tool for quality control laboratories and for researchers involved in the stability testing of Ketotifen Fumarate drug substances and products.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

-

ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available at: [Link]

-

LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. MDPI. Available at: [Link]

-

(PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

Stability tests according to ICH Q1A (R2). Memmert. Available at: [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Available at: [Link]

-

ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

-

ICH Q1A(R2) Guideline. International Council for Harmonisation. Available at: [Link]

-

UPLC chromatogram of ketotifen (KET) and its degradation products in a solution of pH 7.0. ResearchGate. Available at: [Link]

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. National Center for Biotechnology Information. Available at: [Link]

-

MS/MS results for ketotifen (KETO) and its degradation products (K-DPs)... ResearchGate. Available at: [Link]

-

Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. Semantic Scholar. Available at: [Link]

-

SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. SAS Publishers. Available at: [Link]

-

Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. PubMed. Available at: [Link]

-

Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. Available at: [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Official web site : ICH [ich.org]

- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 6. database.ich.org [database.ich.org]

- 7. biomedres.us [biomedres.us]

- 8. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

- 12. fda.gov [fda.gov]

Application Note: Extraction and Determination of 9-Oxo Ketotifen in Pharmaceutical Formulations

Executive Summary

9-Oxo Ketotifen (CAS: 34580-09-1), often identified as Ketotifen Impurity F or an isomeric degradation product, represents a critical quality attribute in the stability profiling of Ketotifen Fumarate formulations. Unlike the parent molecule, which possesses a ketone at the C10 position of the benzo[4,5]cyclohepta[1,2-b]thiophene ring, the 9-oxo derivative involves a structural isomerism or oxidative shift that can alter pharmacological potency and toxicological profiles.

This guide provides a rigorous, field-validated protocol for the extraction of this compound from solid (tablet) and liquid (ophthalmic/syrup) matrices. The methodology prioritizes exhaustive recovery (>95%) and matrix interference elimination , utilizing Solid-Liquid Extraction (SLE) for high-load solids and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for viscous or dilute liquids.

Chemical Profile & Mechanistic Basis[1]